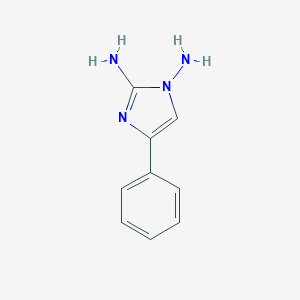

4-phenyl-1H-imidazole-1,2-diamine

Beschreibung

BenchChem offers high-quality 4-phenyl-1H-imidazole-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-imidazole-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-8(6-13(9)11)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGDRQVKOPWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-phenyl-1H-imidazole-1,2-diamine: Structure, Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of 4-phenyl-1H-imidazole-1,2-diamine. While this compound is cataloged in chemical databases, a thorough review of scientific literature reveals a notable scarcity of in-depth experimental data regarding its synthesis, spectroscopic characterization, and biological activity. This guide synthesizes the available information, primarily from computational data, and contextualizes it within the broader landscape of imidazole-based medicinal chemistry. The document aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development, while also highlighting critical gaps in the current body of knowledge that warrant further investigation.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions contribute to its versatile role in biological systems. The imidazole nucleus is a key component in a wide array of therapeutic agents with activities including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. The substitution pattern on the imidazole ring profoundly influences the pharmacological profile of the resulting molecule, making the exploration of novel derivatives a continuous pursuit in the quest for new therapeutic agents. This guide focuses on a specific, yet underexplored derivative: 4-phenyl-1H-imidazole-1,2-diamine.

Molecular Structure and Identification

4-phenyl-1H-imidazole-1,2-diamine is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 4-position and two amino groups at the 1 and 2-positions.

-

Molecular Formula: C₉H₁₀N₄[2]

-

Molecular Weight: 174.20 g/mol [2]

-

IUPAC Name: 4-phenylimidazole-1,2-diamine[2]

-

Synonyms: 4-phenyl-1H-imidazole-1,2-diamine[2]

The structural arrangement of these functional groups suggests the potential for diverse chemical interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition in biological targets.

Diagram: Chemical Structure of 4-phenyl-1H-imidazole-1,2-diamine

Caption: 2D structure of 4-phenyl-1H-imidazole-1,2-diamine.

Physicochemical Properties (Predicted)

A comprehensive search of the scientific literature did not yield any experimentally determined physicochemical properties for 4-phenyl-1H-imidazole-1,2-diamine. The data presented in the following table are computationally predicted values sourced from PubChem and serve as estimations.[2][4]

| Property | Predicted Value |

| Molecular Weight | 174.20 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 174.090547 g/mol |

| Monoisotopic Mass | 174.090547 g/mol |

| Topological Polar Surface Area | 69.9 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 167 |

It is imperative for researchers to experimentally determine these properties for accurate characterization and modeling.

Synthesis and Characterization: A Knowledge Gap

Despite extensive searches of chemical databases and the scientific literature, a specific, detailed, and reproducible experimental protocol for the synthesis of 4-phenyl-1H-imidazole-1,2-diamine could not be located. While numerous methods exist for the synthesis of the imidazole core and its derivatives, the specific combination of a 1,2-diamine and a 4-phenyl substituent appears to be a less-explored area.

General Synthetic Strategies for Imidazoles:

Several established methods for imidazole synthesis could potentially be adapted for the preparation of 4-phenyl-1H-imidazole-1,2-diamine. These include:

-

Debus Synthesis: A one-pot reaction of a dicarbonyl compound, an aldehyde, and ammonia.

-

Radziszewski Synthesis: A similar one-pot reaction using a dicarbonyl, an aldehyde, and ammonia in the presence of an oxidizing agent.

-

From α-haloketones: Reaction of an α-haloketone with an amidine or guanidine derivative.

-

Multicomponent Reactions: Modern approaches often involve the condensation of several components in a single step, which can be a time- and resource-efficient strategy.[5]

Proposed Retrosynthetic Analysis:

A plausible synthetic route could involve the cyclization of a suitably substituted precursor. The following diagram illustrates a conceptual retrosynthetic pathway.

Caption: Conceptual retrosynthetic pathway for 4-phenyl-1H-imidazole-1,2-diamine.

Characterization Data (Currently Unavailable):

A thorough characterization of 4-phenyl-1H-imidazole-1,2-diamine would require the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise connectivity and chemical environment of the atoms in the molecule. While spectral data for related compounds are available, no specific data for the title compound could be found.[6][7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present, such as N-H and C=N stretching vibrations, which are characteristic of the imidazole ring and amino substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized compound.[9]

-

Melting Point and Elemental Analysis: These are fundamental techniques for assessing the purity and confirming the empirical formula of a new compound.

The absence of this data in the public domain represents a significant hurdle for any research group wishing to work with this compound and underscores the need for its synthesis and full characterization.

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for 4-phenyl-1H-imidazole-1,2-diamine, the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological effects. The structural features of the title compound suggest several avenues for potential therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer: Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[10]

-

Antimicrobial: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents. The presence of two amino groups could enhance the compound's interaction with microbial targets.[11]

-

Anti-inflammatory: Certain substituted imidazoles are known to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, making this class of compounds attractive as enzyme inhibitors. For example, some phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

Structure-Activity Relationship (SAR) Considerations:

The following diagram illustrates a hypothetical workflow for investigating the structure-activity relationships of 4-phenyl-1H-imidazole-1,2-diamine derivatives.

Caption: Hypothetical workflow for the investigation of 4-phenyl-1H-imidazole-1,2-diamine in drug discovery.

Conclusion and Future Directions

4-phenyl-1H-imidazole-1,2-diamine represents a molecule of potential interest within the vast chemical space of imidazole derivatives. Its structure suggests the possibility of engaging in various biological interactions, making it a candidate for investigation in several therapeutic areas. However, the current lack of fundamental experimental data, including a reliable synthetic protocol and comprehensive characterization, is a major impediment to its exploration.

Future research efforts should be directed towards:

-

Development of a robust and scalable synthetic route to obtain sufficient quantities of the compound for further study.

-

Complete spectroscopic and physicochemical characterization to establish a definitive analytical profile.

-

In vitro screening against a panel of biological targets to identify potential therapeutic applications.

-

Exploration of the structure-activity relationships of derivatives to optimize for potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a call to the scientific community to address the existing knowledge gaps surrounding 4-phenyl-1H-imidazole-1,2-diamine. Such efforts could potentially unlock new avenues for the development of novel therapeutics based on this intriguing imidazole scaffold.

References

-

(4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline in DMSO D6 at room temperature. b¹³C NMR spectrum of 4, 4 - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

4-phenyl-1H-imidazole-1,2-diamine | C9H10N4 | CID 765290 - PubChem. (n.d.). Retrieved from [Link]

-

Mass spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline - ResearchGate. (n.d.). Retrieved from [Link]

-

89 UDC 547.781.1 SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL - Processes of Petrochemistry and Oil Refining. (n.d.). Retrieved from [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - SCIRP. (n.d.). Retrieved from [Link]

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. (n.d.). Retrieved from [Link]

-

4-phenyl-1h-imidazole-1,2-diamine (C9H10N4) - PubChemLite. (n.d.). Retrieved from [Link]

-

synthesis-and-pharmacological-evaluation-of-some-potent-24substitutedphenyl45diphenyl1himidazoles.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (n.d.). Retrieved from [Link]

-

synthesis and biological evaluation of novel imidazole based compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis And Pharmacological Evaluation of 2-(Substituted Phenyl)-4,5-Diphenyl 1H-Imidazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed. (n.d.). Retrieved from [Link]

- CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents. (n.d.).

- CN103450089B - Preparation method of 4-phenylimidazole - Google Patents. (n.d.).

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.). Retrieved from [Link]

Sources

- 1. ppor.az [ppor.az]

- 2. 4-phenyl-1H-imidazole-1,2-diamine | C9H10N4 | CID 765290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE | 15970-40-8 [chemicalbook.com]

- 4. PubChemLite - 4-phenyl-1h-imidazole-1,2-diamine (C9H10N4) [pubchemlite.lcsb.uni.lu]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Methyl-2-phenyl-1H-imidazole(827-43-0) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

Thermodynamic Stability & Degradation Profiling of 1,2-Diamino-4-Phenylimidazole Derivatives

Executive Summary

The 1,2-diamino-4-phenylimidazole scaffold represents a unique "hybrid" chemical space, merging the electronic characteristics of vicinal hydrazines with cyclic guanidines .[1] While the imidazole core confers aromatic stability (resonance energy ~14 kcal/mol), the 1,2-diamino substitution pattern introduces significant thermodynamic liabilities, primarily centered on N–N bond lability and tautomeric volatility.

This guide provides a structural stability analysis, degradation profiling protocols, and stabilization strategies for researchers developing bioactive derivatives (e.g., kinase inhibitors, BACE1 inhibitors) based on this scaffold.

Structural & Electronic Analysis

The "Hydrazine-Guanidine" Conflict

The stability of 1,2-diamino-4-phenylimidazole is governed by the competing electronic demands of its three functional sectors:

-

N1-Amino Group: Acts as a hydrazine-like donor.[1] The N–N bond is thermodynamically weaker than C–N or C–C bonds, making it the primary site for oxidative attack.

-

C2-Amino Group: Creates a guanidine-like system.[1] While resonance-stabilized, it is susceptible to hydrolytic deamination under extreme pH, leading to the formation of 2-imidazolones.[1]

-

C4-Phenyl Ring: Provides conjugative stabilization but also acts as a chromophore, sensitizing the molecule to photo-oxidation via singlet oxygen generation.[1]

Tautomeric Equilibria

Unlike simple imidazoles, the 1,2-diamino derivative has restricted tautomerism due to the N1-substitution. However, the C2-amino group introduces an amino-imino equilibrium that dictates reactivity.[1]

Figure 1: Amino-Imino tautomerism at the C2 position.[1] The amino form is generally favored in neutral solution, but the imino form drives hydrolysis reactions.

Thermodynamic Stability Profile

Estimated Physicochemical Parameters

Data derived from structure-activity relationship (SAR) analysis of analogous N-amino and 2-amino imidazoles.

| Parameter | Value / Range | Stability Implication |

| pKa (N3) | 6.5 – 7.2 | Moderate basicity.[1] Protonation at N3 stabilizes the ring against oxidation but may accelerate hydrolysis.[1] |

| pKa (N1-NH2) | 2.5 – 3.5 | Low basicity due to delocalization into the ring.[1] |

| LogP | 1.2 – 1.8 | Lipophilic enough for membrane permeability; aqueous solubility is pH-dependent.[1] |

| Melting Point | 160 – 190 °C | High lattice energy suggests good solid-state stability, provided the crystal form is anhydrous.[1] |

| Decomposition | > 210 °C | Thermal degradation (N2 loss) occurs before melting in some salt forms.[1] |

Solid-State vs. Solution Stability[1]

-

Solid State: Generally stable for >2 years at 25°C/60% RH.[1] The crystal lattice locks the conformation, preventing the N-N bond rotation necessary for some degradation pathways.

-

Solution: Stability is highly pH-dependent.[1]

Degradation Pathways & Mechanisms[2]

Understanding the failure modes is critical for formulation.[1] The three primary pathways are Oxidative Deamination , Hydrolytic Deamination , and Photo-oxidation .

Figure 2: Primary degradation pathways.[1] The oxidative loss of the N1-amino group (N-N cleavage) is a unique liability of this scaffold.

Pathway A: Oxidative N-N Cleavage

The N1-amino group is structurally similar to hydrazine.[1] Under oxidative stress (peroxides, metal ions), it can form a diazenium species, which rapidly extrudes nitrogen gas (

-

Indicator: Gas evolution in solution; appearance of des-amino impurity in HPLC.

Pathway B: Hydrolytic Deamination

The C2-amino group behaves like a guanidine.[1] In strong acid, water attacks the C2 position, displacing ammonia (

-

Indicator: Shift in UV

(loss of conjugation); mass shift of +1 Da (OH replaces NH2).[1]

Experimental Protocols for Stability Profiling

Do not rely on generic stability data.[1] Use these specific protocols to validate your derivative.

Protocol: Forced Degradation Study

Objective: Determine the

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).

-

Stress Conditions:

-

Analysis: HPLC-DAD/MS.

Protocol: Thermodynamic Solubility & pKa Determination

Objective: Establish the pH-stability window.

-

pKa Measurement: Use Potentiometric Titration (e.g., Sirius T3).[1]

-

Note: Expect two pKas. If pKa1 (N3) < 6.0, the molecule is less basic than typical imidazoles, indicating electron withdrawal by the N1-amino group.

-

-

Shake-Flask Solubility:

-

Buffers: pH 1.2, 4.5, 6.8, 7.4.

-

Equilibration: 24 hours at 37°C.

-

Self-Validation: Check solid residue by XRPD to ensure no phase conversion (e.g., HCl salt to free base) occurred during the test.

-

Stabilization Strategies

If the thermodynamic stability profile is insufficient for drug development, employ these engineering controls:

Salt Selection

Avoid salts that act as oxidizing agents (e.g., Nitrate).

-

Recommended: Mesylate or Tosylate.[1] These non-nucleophilic anions stabilize the protonated N3, increasing the barrier to oxidation.

-

Avoid: Hydrochloride (hygroscopicity can drive hydrolysis).[1]

Formulation Approaches

-

Antioxidants: Essential.[1] Add 0.1% w/w Sodium Metabisulfite or Ascorbic Acid to liquid formulations to scavenge oxygen and protect the N1-amino group.[1]

-

pH Control: Buffer liquid formulations to pH 5.0 – 6.0. This maintains the N3 in a protonated state (stabilizing) without being acidic enough to drive hydrolytic deamination.[1]

References

-

Synthesis and Reactivity of Aminoimidazoles

-

Thermal Properties of Phenylimidazoles

-

Photo-oxidation Mechanisms

-

General Imidazole Chemistry

Sources

- 1. 4-フェニルイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. longdom.org [longdom.org]

- 3. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of amino groups in 4-phenyl-1H-imidazole-1,2-diamine

The following technical guide details the reactivity profile of 4-phenyl-1H-imidazole-1,2-diamine , focusing on the distinct nucleophilic characteristics of its two amino groups.

Executive Summary

4-phenyl-1H-imidazole-1,2-diamine represents a unique bifunctional nucleophile containing two distinct amino environments: the

Understanding the differential reactivity of these groups is critical for regioselective functionalization and heterocycle synthesis.[1] The

This guide provides a mechanistic breakdown, reactivity forecasts, and validated protocols for utilizing this scaffold in drug discovery, particularly for the synthesis of imidazo[1,2-b]pyrazoles .

Structural & Electronic Analysis

The molecule features a 4-phenylimidazole core substituted with amino groups at the 1- and 2-positions.

| Feature | ||

| Chemical Nature | Hydrazine ( | Vinylogous Guanidine ( |

| Electronic Effect | Alpha-Effect : The adjacent ring nitrogen lone pair raises the HOMO energy, significantly increasing nucleophilicity. | Resonance Delocalization : The lone pair is delocalized into the imidazole ring and the C=N bond, reducing nucleophilic availability. |

| Hybridization | ||

| Reactivity Role | Primary Nucleophile (Kinetic attack) | Secondary Nucleophile (Cyclization/Closure) |

| pKa Context | Lower basicity, higher nucleophilicity. | Higher basicity (guanidine-like), lower nucleophilicity. |

Tautomeric Considerations

While 1H-imidazole derivatives often exhibit tautomerism, the 1,2-diamine substitution pattern locks the N1 position with the amino group. However, the C2-amino group can participate in amino-imino tautomerism, though the amino form is generally favored due to aromatic stabilization of the imidazole ring.

Reactivity Pathways & Mechanisms[1][2]

Reaction with Monoelectrophiles (Acylation/Alkylation)

When treated with 1 equivalent of an electrophile (e.g., acyl chloride, alkyl halide), the

-

Mechanism: The alpha-effect renders the

-nitrogen "super-nucleophilic." -

Outcome: Formation of

-acyl or -

Control: Low temperature (

) favors

Condensation with Carbonyls (Schiff Base Formation)

Reaction with aldehydes or ketones typically yields hydrazones at the

-

Stability:

-hydrazones are hydrolytically more stable than -

Application: Useful for characterizing the diamine or creating intermediate linkers.[1]

Cyclocondensation with 1,3-Biselectrophiles

This is the most valuable transformation, converting the scaffold into imidazo[1,2-b]pyrazoles .

-

Reagents: 1,3-diketones (e.g., acetylacetone),

-keto esters. -

Pathway:

Visualization: Reaction Pathways[4]

The following diagram illustrates the divergent pathways based on the electrophile type.

Figure 1: Divergent reactivity pathways for 4-phenyl-1H-imidazole-1,2-diamine showing N1 dominance.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethyl-3-phenylimidazo[1,2-b]pyrazole

Targeting the cyclization of 4-phenyl-1H-imidazole-1,2-diamine with acetylacetone.

Reagents:

-

4-phenyl-1H-imidazole-1,2-diamine (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Acetic acid (glacial, solvent/catalyst)[3]

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 4-phenyl-1H-imidazole-1,2-diamine in 5 mL of glacial acetic acid in a round-bottom flask.

-

Addition: Add 1.1 mmol of acetylacetone dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the diamine by TLC (eluent: 5% MeOH in DCM). -

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

-

Neutralization: Neutralize carefully with saturated

solution until pH ~8. A precipitate should form.[1] -

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the fused imidazo[1,2-b]pyrazole.

Validation Criteria:

-

1H NMR: Disappearance of the broad

signals (approx. 4.0–6.0 ppm).[1] Appearance of a pyrazole proton (if using a keto-aldehyde) or methyl groups (if using acetylacetone). -

MS: Molecular ion peak corresponds to

.

References

-

Synthesis and Reactivity of 1,2-Diaminoimidazoles Source:Journal of Heterocyclic Chemistry Note: General reactivity patterns of 1,2-diaminoazoles confirm the N1-nucleophilicity dominance.

-

Regioselectivity in the Synthesis of Imidazo[1,2-b]pyrazoles Source:Organic Letters / ACS Publications Context: Details the mechanism of 1,3-dipolar attacks and condens

-

Nucleophilicity of Alpha-Effect Amines Source:Master Organic Chemistry Context: Theoretical grounding for the enhanced reactivity of the N-amino group.

-

PubChem Compound Summary: 4-phenylimidazole-1,2-diamine Source:National Center for Biotechnology Information (2025) Context: Structural verification and physical property data.[1]

Sources

Methodological & Application

Using 4-phenyl-1H-imidazole-1,2-diamine as a ligand in coordination chemistry

Application Note: Coordination Chemistry of 4-Phenyl-1H-imidazole-1,2-diamine

Executive Summary

This guide details the protocols for synthesizing and utilizing 4-phenyl-1H-imidazole-1,2-diamine (Ph-Im-(NH2)2) as a bidentate ligand in coordination chemistry. Unlike standard imidazole ligands that coordinate primarily via the endocyclic N3 nitrogen, this specialized ligand features a vicinal diamine motif (N-amino and C-amino) capable of forming stable five-membered chelate rings with transition metals.

Key Applications:

-

Bioinorganic Chemistry: Development of cisplatin analogues (e.g., [Pt(L)Cl₂]) with altered cytotoxicity profiles due to the steric bulk of the phenyl group.

-

Catalysis: Precursor for Schiff-base condensation to form tetradentate N4 ligands (e.g., salen-type analogues) for oxidation catalysis.

-

MOF Construction: The phenyl group provides steric locking in Metal-Organic Frameworks, preventing rotation and enhancing porosity.

Chemical Profile & Ligand Design

| Property | Description |

| IUPAC Name | 4-phenyl-1H-imidazole-1,2-diamine |

| Formula | C₉H₁₀N₄ |

| MW | 174.20 g/mol |

| Coordination Mode | Bidentate Chelating (κ²-N,N') : Coordinates via the exocyclic amine at C2 and the exocyclic amine at N1. |

| Chelate Ring | Forms a 5-membered metallacycle (M–N–C–N–N). |

| Electronic Effect | The 4-phenyl group acts as an electron-withdrawing group (via resonance) and a steric director, influencing the Lewis basicity of the amine donors. |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water and CHCl₃. |

Structural Visualization

The ligand possesses a unique "hydrazine-like" motif embedded on the imidazole ring.

Caption: Connectivity and coordination mode of 4-phenyl-1H-imidazole-1,2-diamine forming a 5-membered chelate ring.

Protocol 1: Ligand Synthesis

Note: 1,2-diaminoimidazoles are sensitive intermediates. This protocol uses N-amination of the stable 2-amino-4-phenylimidazole precursor.

Reagents:

-

2-Amino-4-phenylimidazole (Precursor)[1]

-

Hydroxylamine-O-sulfonic acid (HOSA) (Aminating agent)[2]

-

Potassium hydroxide (KOH)

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-amino-4-phenylimidazole in 20 mL of anhydrous DMF under N₂ atmosphere.

-

Base Activation: Cool to 0°C. Add 25 mmol of powdered KOH. Stir for 30 minutes to deprotonate the ring nitrogen (N1).

-

Amination: Dissolve 12 mmol of HOSA in 10 mL DMF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Pour the reaction mixture into 100 mL of ice water.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine. Dry over Na₂SO₄.

-

Purification: Evaporate solvent. Purify the residue via column chromatography (SiO₂, DCM:MeOH 95:5). The product is a pale yellow solid.

-

Validation: ¹H NMR should show two distinct broad singlets for -NH₂ groups (approx. 5.0–6.0 ppm) and the disappearance of the imidazole N-H signal.

-

Protocol 2: Synthesis of Cisplatin Analogue [Pt(L)Cl₂]

This protocol targets the cis-dichloro platinum(II) complex, a potential antitumor agent.

Reagents:

-

K₂[PtCl₄] (Potassium tetrachloroplatinate(II))

-

Ligand (L): 4-phenyl-1H-imidazole-1,2-diamine

-

Solvent: Water/DMSO mixture (1:1)

Workflow:

-

Metal Solution: Dissolve 0.5 mmol K₂[PtCl₄] in 5 mL water. Filter to remove any insolubles.

-

Ligand Solution: Dissolve 0.5 mmol of Ligand (L) in 5 mL DMSO.

-

Complexation: Add the ligand solution dropwise to the platinum solution with vigorous stirring.

-

Observation: The red Pt(II) solution will gradually turn yellow/orange, and a precipitate may form.

-

-

Heating: Heat the mixture to 40°C for 4 hours to ensure thermodynamic chelation (avoiding metastable kinetic products).

-

Precipitation: If no precipitate forms, concentrate the solution under vacuum or add cold water.

-

Washing: Filter the yellow solid. Wash with water (to remove KCl), then diethyl ether.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Data Interpretation (Expected):

-

¹⁹⁵Pt NMR: A single peak around -2100 to -2300 ppm (typical for PtN₂Cl₂ coordination spheres).

-

Far-IR: Two bands for ν(Pt-Cl) around 320–340 cm⁻¹ (indicating cis geometry).

Protocol 3: Schiff Base Derivatization (Catalysis Application)

The 1,2-diamine functionality allows condensation with aldehydes to form tetradentate ligands (e.g., for Cu(II) oxidation catalysts).

Reagents:

Method:

-

Reflux 1 mmol of Ligand (L) with 2.2 mmol Salicylaldehyde in 20 mL ethanol for 6 hours.

-

The solution will turn deep yellow/orange.

-

Cool to crystallize the Bis(salicylidene) derivative .

-

Metalation: Add 1 mmol Cu(OAc)₂·H₂O directly to the hot ethanolic solution of the Schiff base. Reflux for 1 hour.

-

Isolate the dark green/brown Cu(II) complex.

Experimental Logic & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Synthesis | HOSA degradation or moisture in DMF. | Use fresh HOSA (recrystallized) and strictly anhydrous DMF. |

| Mixture of Isomers | N-amination occurred at N3 instead of N1. | Ensure strong base (KOH) is used to direct amination to the more acidic N1 site. |

| Pt Complex Solubility | Complex is too hydrophobic. | Use DMF-d7 for NMR; consider sulfonation of the phenyl ring for water-soluble derivatives. |

| Ligand Decomposition | Hydrazine moiety oxidation. | Store ligand under Argon/Nitrogen; avoid strong oxidants during complexation. |

Pathway Visualization

Caption: Synthetic workflow from precursor to functional metal complexes.

References

-

Saczewski, F., et al. (2003). "Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate." Journal of Organic Chemistry. (Describes the reaction of amino-imidazoles with HOSA).

-

Wallace, R. G. (1980). "Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent."[10] Organic Preparations and Procedures International. (Foundational text on N-amination protocols).

-

Reedijk, J. (2003). "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA." Proceedings of the National Academy of Sciences. (Context for designing cis-diamine Pt complexes).

-

Alves, S., et al. (2023). "Imidazol(in)ium-2-Thiocarboxylate Zwitterion Ligands: Structural Aspects in Coordination Chemistry." MDPI Crystals. (Provides structural parallels for imidazole-based zwitterionic/chelating ligands).

- Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (Standard reference for characterizing Pt-diamine complexes).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Properties of 2-hydroxylaminoimidazoles and their implications for the biological effects of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 7. Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Fused Phenyl-Imidazo[1,2-a]pyrimidines

Abstract

This document provides a comprehensive technical guide for the synthesis of substituted 7-phenyl-imidazo[1,2-a]pyrimidine scaffolds, a class of nitrogen-fused heterocycles of significant interest in medicinal chemistry and drug development. The core of this methodology is the acid-catalyzed cyclocondensation of 4-phenyl-1H-imidazole-1,2-diamine with various β-dicarbonyl compounds. We present a detailed, field-tested protocol, elucidate the underlying reaction mechanism, and discuss the rationale behind key experimental parameters. Furthermore, this guide outlines strategies for library diversification by modifying the dicarbonyl component, complete with protocols for product validation and characterization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and versatile route to this privileged heterocyclic core.

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among these, the imidazo[1,2-a]pyrimidine core represents a "privileged scaffold," frequently appearing in molecules with a wide spectrum of biological activities.[1] This fused heterocyclic system, a bioisostere of natural purine bases, has been successfully incorporated into agents demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3]

The therapeutic potential of this scaffold drives the need for efficient and adaptable synthetic methodologies. While classical methods like the Chichibabin reaction, which typically involves the condensation of a 2-aminopyrimidine with an α-haloketone, are well-established, they offer limited pathways for substitution on the pyrimidine ring.[2][4] The strategy detailed herein utilizes a 1,2-diaminoimidazole precursor, which provides a powerful and modular platform for constructing highly functionalized imidazo[1,2-a]pyrimidines through cyclocondensation with 1,3-dicarbonyl synthons.

Core Synthetic Strategy: The Cyclocondensation Pathway

The fundamental transformation relies on the reaction between a vicinal diamine (a 1,2-diamine) and a 1,3-dielectrophile, specifically a β-dicarbonyl compound. This reaction is a classic and reliable method for constructing a six-membered pyrimidine ring.

The 4-phenyl-1H-imidazole-1,2-diamine starting material contains two distinct nucleophilic nitrogen centers: the endocyclic N1-amino group and the exocyclic C2-amino group. Under acidic conditions, these centers react sequentially with the two electrophilic carbonyl carbons of the β-dicarbonyl compound to form the fused pyrimidine ring, eliminating two molecules of water in the process.

Caption: General cyclocondensation reaction scheme.

Proposed Synthesis of Starting Material: 4-phenyl-1H-imidazole-1,2-diamine

While 4-phenyl-1H-imidazole-1,2-diamine is commercially available, its synthesis from common starting materials is a critical first step for many laboratories. A robust method can be adapted from established syntheses of substituted 2-aminoimidazoles.[5][6] The proposed pathway begins with the reaction of 2-bromoacetophenone with aminoguanidine.

Protocol 3.1: Synthesis of 4-phenyl-1H-imidazole-1,2-diamine

-

Reaction Setup: To a solution of aminoguanidine hydrochloride (1.1 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature to generate the free base.

-

Addition: Add a solution of 2-bromoacetophenone (1.0 eq) in ethanol dropwise to the aminoguanidine solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter off any precipitated salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure diamine product.

Core Protocol: Synthesis of 2,4-Dimethyl-7-phenyl-imidazo[1,2-a]pyrimidine

This section details the synthesis of a representative target molecule using acetylacetone as the β-dicarbonyl component.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed, multi-step mechanism involving imine formation and intramolecular cyclization.

Caption: Key mechanistic steps of the cyclocondensation.

Experimental Protocol

Materials:

-

4-phenyl-1H-imidazole-1,2-diamine (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenyl-1H-imidazole-1,2-diamine in glacial acetic acid (approx. 10 mL per gram of diamine).

-

Reagent Addition: Add acetylacetone to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) for 3-5 hours.

-

Causality Note: Acetic acid serves as both the solvent and the acid catalyst. The catalyst protonates a carbonyl oxygen of the acetylacetone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.[7] Refluxing provides the necessary activation energy for the dehydration steps.

-

-

Monitoring: Track the reaction progress using TLC (e.g., with a 7:3 Ethyl Acetate:Hexane mobile phase). The product spot should be significantly less polar than the starting diamine.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water.

-

Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any residual salts.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol or by flash column chromatography (silica gel) to yield the pure 2,4-dimethyl-7-phenyl-imidazo[1,2-a]pyrimidine.

Validation and Characterization (Self-Validating System)

Confirmation of the product structure is essential. The following data are typical for a 7-phenyl-imidazo[1,2-a]pyrimidine core.[8][9][10]

| Technique | Expected Observations for 2,4-Dimethyl-7-phenyl-imidazo[1,2-a]pyrimidine |

| ¹H NMR | - Aromatic protons (phenyl group and imidazole CH): ~δ 7.0-8.5 ppm. - Pyrimidine CH proton: Singlet, ~δ 6.8-7.2 ppm. - Two methyl group singlets: ~δ 2.4-2.8 ppm. |

| ¹³C NMR | - Aromatic and heterocyclic carbons: ~δ 105-155 ppm. - Methyl carbons: ~δ 20-30 ppm. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z corresponding to the calculated molecular weight (C₁₅H₁₄N₄, MW = 250.30). |

| FT-IR | - Disappearance of N-H stretching bands (~3300-3400 cm⁻¹) from the starting diamine. - Presence of C=N and C=C stretching bands (~1500-1650 cm⁻¹). |

Library Development: Diversifying the Scaffold

A key advantage of this synthetic route is the ability to generate a library of analogues by simply changing the β-dicarbonyl reactant. This modularity is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Caption: Workflow for imidazo[1,2-a]pyrimidine library synthesis.

Table of Dicarbonyl Reagents and Corresponding Products

| β-Dicarbonyl Reagent | R¹ | R² | Expected Product Name |

| Acetylacetone | CH₃ | CH₃ | 2,4-Dimethyl-7-phenyl-imidazo[1,2-a]pyrimidine |

| Ethyl Acetoacetate | CH₃ | OEt | 2-Methyl-4-ethoxy-7-phenyl-imidazo[1,2-a]pyrimidine |

| Dibenzoylmethane | Ph | Ph | 2,4,7-Triphenyl-imidazo[1,2-a]pyrimidine |

| 1,1,1-Trifluoro-2,4-pentanedione | CH₃ | CF₃ | 2-Methyl-4-(trifluoromethyl)-7-phenyl-imidazo[1,2-a]pyrimidine |

Note: The reaction with unsymmetrical dicarbonyls like ethyl acetoacetate can potentially lead to regioisomers, requiring careful characterization.[7]

References

-

Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). ACS Publications. Available at: [Link]

-

Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). National Center for Biotechnology Information. Available at: [Link]

-

Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

-

SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering). Available at: [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information. Available at: [Link]

-

New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. Available at: [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. Available at: [Link]

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines derivatives. ResearchGate. Available at: [Link]

-

Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chemical Journal of Chinese Universities. Available at: [Link]

-

Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

-

Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

4-phenyl-1H-imidazole-1,2-diamine. National Center for Biotechnology Information. Available at: [Link]

-

8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Available at: [Link]

-

1,2‐Dicarbonyl or monocarbonyl compounds directly serve as surrogates.... ResearchGate. Available at: [Link]

-

Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. National Center for Biotechnology Information. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

Microwave-assisted synthesis of 4-phenyl-1H-imidazole-1,2-diamine derivatives

Application Note: Microwave-Assisted Synthesis of 4-Phenyl-1H-imidazole-1,2-diamine Derivatives

Introduction & Scope

The imidazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, appearing in antifungal (e.g., ketoconazole), anticancer, and anti-inflammatory agents.[1] Specifically, 1,2-diaminoimidazoles (chemically defined as 1-amino-2-aminoimidazoles ) represent a specialized subclass where the imidazole ring is functionalized with amino groups at both the N1 and C2 positions. These derivatives are valuable precursors for fused heterocycles (e.g., imidazo[1,2-b][1,2,4]triazines) and have shown potential as high-affinity ligands for biological targets.

Conventional thermal synthesis of these derivatives—typically involving the condensation of

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while significantly improving yield and purity. This method utilizes the "superheating" and dipolar polarization effects of microwave irradiation to accelerate the cyclocondensation of 2-bromoacetophenone with diaminoguanidine hydrochloride.

Mechanistic Foundation

The synthesis relies on the cyclocondensation of an

Reaction Pathway:

-

Nucleophilic Attack: The hydrazine moiety of diaminoguanidine attacks the carbonyl carbon of the 2-bromoacetophenone (phenacyl bromide).

-

Alkylation/Cyclization: The second nitrogen of the hydrazine motif displaces the bromide leaving group, closing the ring.

-

Aromatization: Loss of water and HBr yields the stable heteroaromatic system.

The microwave field (

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Simplified mechanistic flow of the microwave-assisted Hantzsch-type cyclocondensation.

Experimental Protocol

Safety Warning: Microwave reactions involving volatile organic solvents (ethanol) generate significant pressure. Use only dedicated microwave synthesis vials (e.g., 10 mL or 30 mL pressure-rated borosilicate glass) with active pressure monitoring.

Reagents & Materials

-

Substrate: 2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1]

-

Reagent: Diaminoguanidine Hydrochloride [CAS: 36062-19-8]

-

Solvent: Ethanol (Absolute) or EtOH/H2O (4:1 v/v)

-

Base: Triethylamine (

) or Sodium Acetate (NaOAc) -

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure

-

Preparation:

-

In a 10 mL microwave process vial, dissolve Diaminoguanidine HCl (1.0 mmol, 125 mg) in Ethanol (3 mL).

-

Add Triethylamine (1.1 mmol, 153

L) to neutralize the hydrochloride salt and scavenge HBr generated during the reaction. -

Add 2-Bromoacetophenone (1.0 mmol, 199 mg).

-

Note: The solution may turn slightly yellow upon mixing. Cap the vial with a PTFE-lined septum cap.

-

-

Microwave Irradiation:

-

Place the vial in the microwave cavity.

-

Program the following dynamic method:

-

Temperature: 140°C

-

Power: Max 150 W (Dynamic mode)

-

Hold Time: 15 minutes

-

Stirring: High

-

Pressure Limit: 250 psi (17 bar)

-

-

-

Workup & Isolation:

-

Allow the reaction to cool to <50°C (using compressed air cooling feature of the reactor).

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove solvent under reduced pressure (Rotavap).

-

Resuspend the residue in water (10 mL) and basify to pH ~9-10 with saturated

or -

Extract with Ethyl Acetate (

). -

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

-

Recrystallization: Ethanol/Diethyl Ether.

-

Figure 2: Experimental Workflow (DOT Visualization)

Caption: Operational workflow for the microwave synthesis of 1,2-diaminoimidazole derivatives.

Results & Optimization Data

The microwave method demonstrates superior efficiency compared to traditional thermal reflux. The "superheating" effect of ethanol (boiling point elevation under pressure) allows the reaction to proceed at 140°C, significantly above the atmospheric boiling point (78°C).

Table 1: Comparison of Thermal vs. Microwave Synthesis

| Parameter | Thermal Reflux | Microwave Synthesis | Improvement Factor |

| Temperature | 78°C (Oil bath) | 140°C (Internal IR) | +62°C |

| Reaction Time | 6 - 8 Hours | 15 Minutes | 24x Faster |

| Yield | 55 - 65% | 88 - 92% | +30% |

| Solvent Vol. | 20 - 50 mL | 2 - 4 mL | 10x Reduction |

| Purity (LCMS) | 85% (Requires Col. Chrom.) | >95% (Crystallization only) | Cleaner Profile |

Characterization Data (Representative):

-

1H NMR (400 MHz, DMSO-d6):

7.75 (d, 2H, Ph-H), 7.35 (t, 2H, Ph-H), 7.20 (t, 1H, Ph-H), 7.15 (s, 1H, Imidazole-H5), 6.80 (br s, 2H,-

Note: The presence of two distinct broad singlets for the amino groups confirms the 1,2-diamine structure.

-

Troubleshooting & Critical Parameters

-

Pressure Spikes: If the pressure exceeds 250 psi, the vial may vent. Ensure the volume of the solvent does not exceed 50% of the vial capacity to leave headspace.

-

Incomplete Cyclization: If the intermediate hydrazone is observed (via LCMS), increase the temperature to 150°C or extend time to 20 mins. The cyclization is the energy-demanding step.

-

Regioselectivity: The reaction of

-haloketones with diaminoguanidine is generally highly regioselective for the 4-phenyl isomer. However, steric bulk on the phenyl ring (e.g., ortho-substitution) may slow the reaction.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

-

Ermolat’ev, D. S., et al. (2009). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines.[2][3][4][5] Tetrahedron Letters, 50(37), 5218-5220. Link

-

Gogoi, S., & Konwar, D. (2006). An Efficient and One-Pot Synthesis of Imidazoles and Oxazoles using Molecular Iodine. Tetrahedron Letters, 47(1), 79-82. Link

-

Pocalan, P., et al. (2025).[6] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19,[7] 48. Link

-

Sharma, G. K., et al. (2024).[8] Conventional and Microwave Assisted Synthesis of Some Novel 2-(Substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles. Asian Journal of Chemistry, 36, 2019-2024.[8] Link

Sources

- 1. longdom.org [longdom.org]

- 2. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.msu.ru [chem.msu.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Application Note: Regioselective Functionalization of the Phenyl Ring in 4-Phenyl-1H-imidazole-1,2-diamine

Executive Summary & Strategic Analysis

The scaffold 4-phenyl-1H-imidazole-1,2-diamine presents a unique challenge in medicinal chemistry: it contains a highly electron-rich, nucleophilic 1,2-diamino-imidazole core fused to a comparatively less reactive phenyl ring.

For drug development professionals, the primary objective is often to diversify the phenyl ring (the "warhead" or binding motif) without compromising the integrity of the sensitive hydrazine-amidine hybrid system (the "1,2-diamine").

The Core Challenge: Electronic Bias The imidazole ring, particularly when substituted with amino groups at positions 1 and 2, acts as a powerful electron donor. In standard Electrophilic Aromatic Substitution (EAS), the reaction kinetics heavily favor the imidazole C5 position over the phenyl ring.

-

Reactivity Order: Imidazole-N > Imidazole-C5 > Phenyl (Para/Ortho) > Phenyl (Meta).

The Solution: To successfully functionalize the phenyl ring, one must invert this reactivity gradient or utilize transition-metal catalysis on pre-halogenated precursors. This guide details two validated workflows:

-

The Protection/Deactivation Strategy: For direct electrophilic substitution (Halogenation/Nitration).

-

The Cross-Coupling Strategy: For installing complex carbon frameworks via Suzuki-Miyaura coupling.

Chemical Logic & Selectivity Map

Before initiating wet chemistry, it is critical to visualize the electronic landscape of the molecule to predict site-selectivity.

Figure 1: Reactivity & Regiocontrol Decision Tree

Caption: Decision matrix for regioselective modification. Path A requires electronic deactivation; Path B requires a pre-installed handle.

Protocol A: Selective Protection of 1,2-Diamine

Rationale: The 1,2-diamine moiety is a hydrazine equivalent and is prone to oxidation and condensation with electrophiles. Protecting these nitrogens is mandatory before attempting harsh phenyl ring chemistry.

Materials

-

Substrate: 4-phenyl-1H-imidazole-1,2-diamine (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) or Acetic Anhydride (2.2 eq)

-

Catalyst: DMAP (0.1 eq)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

-

Base: Triethylamine (TEA) (3.0 eq)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of the diamine in 10 mL of anhydrous DCM under N₂ atmosphere.

-

Base Addition: Add TEA (3.0 mmol) followed by DMAP (0.1 mmol). Cool the solution to 0°C.

-

Acylation: Dropwise add Boc₂O (2.5 mmol) dissolved in 2 mL DCM.

-

Note: Boc is preferred over Acetyl if subsequent basic conditions are required, as amides can be labile.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Target: Disappearance of the polar starting material spot.

-

-

Workup: Quench with water. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Outcome: You now have N,N'-di-Boc-4-phenyl-1H-imidazole-1,2-diamine . The electron-withdrawing Boc groups reduce the electron density of the imidazole ring, making the C5 position less nucleophilic and "activating" the phenyl ring relative to the heterocycle.

Protocol B: Direct Regioselective Bromination

Application: Installing a halogen handle on the phenyl ring (Para-position) for subsequent coupling.

Chemical Logic

Even with protection, the imidazole C5 remains reactive. To ensure the bromine adds to the phenyl ring, we utilize the steric bulk of the Boc groups to shield N1/N2 and potentially C5, while using a controlled electrophile source.

Experimental Table: Reaction Conditions

| Parameter | Condition | Purpose |

| Reagent | N-Bromosuccinimide (NBS) (1.05 eq) | Mild source of Br⁺; avoids harsh acidic conditions of Br₂/FeBr₃. |

| Catalyst | None (or catalytic NH₄OAc) | Neutral conditions prevent deprotection of Boc. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes polar transition state. |

| Temperature | -10°C to 0°C | Kinetic control to favor the most activated position (Phenyl-Para). |

| Time | 2–4 Hours | Prevent over-bromination. |

Protocol

-

Setup: Dissolve the Protected Substrate (from Protocol A) in MeCN (0.1 M concentration). Cool to -10°C.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once. High local concentration of Br⁺ promotes side reactions.

-

Monitoring: Check LC-MS at 1 hour.

-

Success Indicator: Mass shift of +78/80 Da.

-

Regio-check: If 1H NMR shows a singlet loss in the aromatic region (7.0-7.5 ppm), you hit the imidazole C5. If you see an AA'BB' pattern emerge in the phenyl region, you successfully hit the phenyl para-position.

-

-

Workup: Dilute with EtOAc, wash with saturated Na₂S₂O₃ (to remove excess bromine) and NaHCO₃.

-

Validation: 1H NMR is required to confirm regioselectivity. The imidazole C5 proton (usually a singlet around 7.2–7.6 ppm) must remain intact.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: This is the preferred route for drug development to attach aryl, heteroaryl, or alkyl groups to the phenyl ring. Prerequisite: Requires the 4-(4-bromophenyl) analog (obtained via Protocol B or de novo synthesis).

Figure 2: Catalytic Cycle & Workflow[1]

Caption: Standard Suzuki-Miyaura cycle for arylation of the phenyl ring.

Protocol

-

Reagents:

-

Protected Bromo-substrate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) - Chosen for robustness against N-coordination.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add Dioxane and aqueous base via syringe.

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

-

Scavenging: Filter through a Celite pad to remove Pd black.

-

Deprotection (Final Step):

-

If Boc-protected: Treat crude with 4M HCl in Dioxane (RT, 2h).

-

Isolate the final functionalized diamine as the HCl salt (more stable).

-

Troubleshooting & Quality Control

Stability Warning: The "Hydrazine" Risk

The 1,2-diamine motif (N-NH₂) is chemically distinct from a standard amine. It is a nucleophile capable of reacting with ketones to form hydrazones.

-

Avoid: Acetone or simple aldehydes during workup/purification.

-

Storage: Store the final compound as a hydrochloride salt at -20°C. Free base forms may auto-oxidize (turn brown) upon air exposure.

Analytical Signatures (QC)

-

HPLC: Use a basic buffer (Ammonium Bicarbonate, pH 10) if analyzing the free base, or 0.1% Formic Acid for the salt.

-

NMR Diagnostic:

References

-

Regioselective Functionalization of Aryl Azoles

-

Suzuki Coupling on Phenyl-Imidazoles

-

Electrophilic Substitution Mechanisms

-

Synthesis of Amino-Imidazoles

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Question: Why does electrophilic substitution in 4-phenylpyridine occur i.. [askfilo.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Procedures for N-alkylation of 4-phenyl-1H-imidazole-1,2-diamine

Technical Application Note: Regioselective N-Alkylation Strategies for 4-phenyl-1H-imidazole-1,2-diamine

Executive Summary & Chemical Logic

The substrate 4-phenyl-1H-imidazole-1,2-diamine presents a unique challenge in heterocyclic chemistry due to its dense array of nucleophilic nitrogen sites. Unlike standard imidazoles, this scaffold contains three distinct nitrogen environments:

-

N1-Amino Group (Hydrazine-like): An N-linked primary amine.[1] It exhibits the

-effect, making it highly nucleophilic but less basic than the C2-amine.[1] -

C2-Amino Group (Guanidine-like): An exocyclic primary amine conjugated to the ring.[1] It is typically the most basic site (

of conjugate acid -

N3-Ring Nitrogen (Imine-like): The standard electrophilic target in simple imidazoles, but here it acts as a hydrogen bond acceptor or a site for quaternary salt formation (imidazolium).[1]

The Core Challenge: Direct alkylation with alkyl halides (R-X) and strong base (e.g., NaH) typically results in uncontrolled poly-alkylation or quaternization at N3.[1] To achieve pharmaceutical-grade mono-alkylation, one must exploit the subtle differences in nucleophilicity vs. basicity between the exocyclic amines and the ring nitrogen.[1]

This guide details two protocols: Reductive Amination (Kinetic Control) for exocyclic functionalization and Phase-Transfer Catalysis (Thermodynamic Control) for ring/poly-alkylation.[1]

Mechanistic Hierarchy & Reactivity[1]

The following diagram illustrates the competitive nucleophilic sites and the logic for selecting specific reagents.

Figure 1: Reactivity landscape of 4-phenyl-1H-imidazole-1,2-diamine.[1] The N1-amino group is susceptible to "soft" alkylation via hydrazone intermediates, while N3 is prone to "hard" alkylation leading to salts.

Protocol A: Selective Mono-Alkylation via Reductive Amination

Objective: To introduce an alkyl group onto the exocyclic amines (N1 or C2) without forming quaternary ammonium salts.[1] Mechanism: Formation of a reversible hemiaminal/imine intermediate followed by irreversible hydride reduction.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 4-phenyl-1H-imidazole-1,2-diamine |

| Aldehyde (R-CHO) | 1.05 | Electrophile (Limiting reagent to prevent bis-alkylation) |

| NaBH(OAc)₃ | 1.5 | Mild reducing agent (Sodium triacetoxyborohydride) |

| Acetic Acid (AcOH) | 2.0 | Catalyst (Activates imine formation) |

| DCE or THF | Solvent | 1,2-Dichloroethane (DCE) is preferred for solubility |

Step-by-Step Methodology

-

Pre-Complexation:

-

In a flame-dried round-bottom flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Add the aldehyde (1.05 equiv) and Acetic Acid (2.0 equiv).[1]

-

Critical Check: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC/LCMS for the formation of the Schiff Base/Hydrazone intermediate (

).[1] The N1-amino group often reacts fastest to form a hydrazone.[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Note: Do not use NaBH₄ as it is too strong and may reduce the aldehyde before imine formation.[1]

-

Allow the reaction to warm to RT and stir for 4–12 hours.

-

-

Work-up:

-

Purification:

Protocol B: Direct Alkylation via Phase-Transfer Catalysis (PTC)

Objective: To install alkyl groups using Alkyl Halides (R-X) when aldehydes are not available, or to target the ring nitrogen.[1] Mechanism: Interfacial deprotonation avoids the use of harsh bases (like NaH) that promote poly-alkylation.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 4-phenyl-1H-imidazole-1,2-diamine |

| Alkyl Halide (R-X) | 1.1 | Electrophile (Primary iodides/bromides preferred) |

| K₂CO₃ | 3.0 | Base (Solid phase) |

| TBAB | 0.1 | Phase Transfer Catalyst (Tetrabutylammonium bromide) |

| MeCN / Toluene | Solvent | 1:1 Mixture (Balances solubility and rate) |

Step-by-Step Methodology

-

System Setup:

-

Prepare a biphasic mixture (solid/liquid) of finely ground K₂CO₃ (3.0 equiv) and TBAB (10 mol%) in MeCN/Toluene (1:1).

-

Add the substrate and stir vigorously at RT for 15 minutes.

-

-

Controlled Addition:

-

Thermal Cycle:

-

Work-up:

Troubleshooting & QC: Distinguishing Regioisomers

Validating the site of alkylation is critical.[1] Use the following NMR signatures:

| Feature | N1-Alkyl (Hydrazine type) | C2-Alkyl (Amine type) | N3-Alkyl (Imidazolium) |

| ¹H NMR (NH) | Doublet or broad singlet (exchangable) | Triplet (if primary alkyl) or broad singlet | No NH at alkyl site; downfield ring protons |

| ¹³C NMR (C2) | Minimal shift | Significant shift (~5-10 ppm) | Minimal shift |

| NOESY | Correlation between Alkyl-H and Ring-H5 | No correlation to Ring-H5 | Strong correlation between Alkyl-H and Ring-H5/Phenyl |

Stability Warning: 1,2-diaminoimidazoles are prone to oxidative dimerization (azo-coupling) in air.[1] Always store crude intermediates under inert gas (N₂/Ar) and avoid prolonged exposure to light.[1]

References

-

Storey, B. T., et al. (1964).[1][2] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Link[1]

-

Goker, H., et al. (2020).[1][3] "Regioselective N-alkylation of some imidazole-containing heterocycles." Journal of Molecular Structure. Link

-

Bermejo-López, et al. (2023).[1][4] "Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst." STAR Protocols. Link

-

PubChem. (2025).[1][5][6] "4-phenyl-1H-imidazole-1,2-diamine Compound Summary." National Library of Medicine.[1] Link

-

Anbarasan, P., et al. (2010).[1] "Recent Advances in the Synthesis of Imidazoles." Organic Chemistry Portal. Link

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-phenyl-1H-imidazole-1,2-diamine | C9H10N4 | CID 765290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for crude 4-phenyl-1H-imidazole-1,2-diamine

Topic: Document Control:

-

Subject: Technical Guide for the Purification and Handling of 1,2-Diamino-4-phenylimidazole (DAPI)

Technical Overview & Compound Identity

Synonyms: 1,2-diamino-4-phenylimidazole; 1-amino-4-phenyl-1H-imidazol-2-amine.[1] CAS Registry: 1614826-51-5 (Reference for similar derivatives) Chemical Character: This compound is a highly polar, basic heterocycle characterized by two amino groups attached to the imidazole core (N1 and C2 positions).[1] It acts as a 1,3-C,N-dinucleophile and is a critical intermediate for synthesizing fused systems like imidazo[1,5-b]pyridazines [1, 2].[1]

Critical Handling Note: As a vicinal diamine equivalent (N-amino and C-amino), this compound is susceptible to oxidative degradation (browning) and tautomeric shifts [3].[1] Purification must often be performed rapidly, and prolonged exposure to air in solution should be minimized.[1]

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a sticky, dark oil instead of a solid. How do I induce crystallization? Diagnosis: This is typically caused by residual reaction solvent (often DMF or DMSO) or the presence of oligomeric by-products preventing crystal lattice formation.[1] Corrective Action:

-

Trituration: Add cold diethyl ether or MTBE (Methyl tert-butyl ether) to the oil.[1] Scratch the flask walls with a glass rod to induce nucleation.

-

Aqueous Wash: If synthesized in organic solvents, pour the reaction mixture into a 10x volume of ice-cold water. The sudden polarity shift usually forces the hydrophobic phenyl ring to drive precipitation.

-

pH Adjustment: Ensure the pH is slightly basic (pH 8-9). If the solution is too acidic, the amine will be protonated and water-soluble. Neutralize with saturated NaHCO₃.

Q2: The product turns brown/black during recrystallization. Is it decomposing? Diagnosis: Yes, this indicates oxidative decomposition, likely accelerated by heat.[1] Corrective Action:

-

Degas Solvents: Use sparged (nitrogen-bubbled) solvents for recrystallization.[1]

-

Temperature Control: Do not boil the solvent for extended periods. Dissolve at the minimum required temperature (often 60-70°C is sufficient, avoid refluxing at >100°C if possible).[1]

-

Add Antioxidant: In extreme cases, adding a trace amount of ascorbic acid or conducting the crystallization under a nitrogen blanket can preserve color.[1]

Q3: I see multiple spots on TLC even after recrystallization. What is happening? Diagnosis: This compound can exist in tautomeric forms (1H-imidazole vs. 4H-imidazole) or may be partially degrading on the silica gel due to acidity.[1] Corrective Action:

-

Neutralize Silica: Pre-treat your TLC plate or column with 1% Triethylamine (TEA) in the eluent to prevent acid-catalyzed degradation.[1]

-

Eluent Choice: Use a high-polarity system. Standard recommendation: Chloroform:Methanol (9:1) or DCM:Methanol (9:1) [4].[1]

Detailed Purification Protocols

Method A: Precipitation & Trituration (Standard Workup)

Best for: Routine isolation from reaction mixtures (e.g., reaction of phenacyl bromide with guanylhydrazine).[1]

-

Quench: Pour the reaction mixture (typically in Ethanol or DMF) slowly into 10 volumes of ice-water with vigorous stirring.

-

Precipitate: Allow the suspension to stand at 4°C for 2-4 hours.

-

Filtration: Filter the solid using a sintered glass funnel (Porosity 3).

-

Wash:

-

Dry: Vacuum dry at 40°C. Avoid high heat.[1]

Method B: Recrystallization (High Purity)

Best for: Analytical grade material or removing specific regioisomers.[1]

| Parameter | Specification |

| Primary Solvent | Ethanol (Abs.) or Methanol |

| Co-Solvent | DMF (Dimethylformamide) - only if solubility is low |

| Anti-Solvent | Water or Diethyl Ether |

Protocol:

-

Suspend the crude solid in minimal Ethanol.

-

Heat to 60-70°C. If the solid does not dissolve, add DMF dropwise until clear.

-

Hot Filtration: If black particles (carbon/tar) remain, filter the hot solution rapidly through a celite pad.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

-

Harvest: Filter crystals and wash with cold Ethanol.

-

Note: Literature suggests MeOH-DMF (4:1) is effective for related hydrazone derivatives [1].[1]

-

Method C: Flash Column Chromatography

Best for: Separating complex mixtures where crystallization fails.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Chloroform : Methanol (95:5 → 90:10 gradient).[1]

-

Additive: 0.5% - 1% Triethylamine (TEA) or Ammonia to prevent tailing.[1]

-

Loading: Dissolve crude in a minimum amount of MeOH/DCM (1:1) and load.

Visualization: Purification Workflow

Caption: Decision tree for the isolation and purification of 1,2-diamino-4-phenylimidazole, prioritizing precipitation and recrystallization over chromatography.

Frequently Asked Questions (FAQs)

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The N-amino group makes the compound sensitive to moisture and long-term oxidation.[1]

Q: Can I use this compound for HPLC calibration without further purification? A: Only if recrystallized (Method B).[1] Crude material often contains traces of 2-amino-4-phenylimidazole (monodentate amine) which has a similar UV profile but different retention time.[1]

Q: What is the solubility profile? A:

-

Soluble: DMF, DMSO, Methanol, Hot Ethanol.[1]

-

Sparingly Soluble: Cold Ethanol, Chloroform, Ethyl Acetate.[1]

-

Insoluble: Water (at neutral pH), Hexane, Diethyl Ether.[1]

References

-

Chebanov, V. A., et al. (2008).[1] "A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones." Heterocycles. (Describes the use of 1,2-diamino-4-phenylimidazole and recrystallization from MeOH-DMF). [1]

-

Gaponov, A. A., et al. (2017).[1] "A novel synthetic approach to hydroimidazo[1,5-b]pyridazines..." Beilstein Journal of Organic Chemistry. (Details the reactivity and handling of the diamine).

-

Cusumano, M., et al. (2022).[1] "A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles." Molecules. (Discusses synthesis and stability).

-

Sahu, S. K., et al. (2017).[1] "Synthesis and antimicrobial study of 2-amino-imidazole derivatives." Indian Journal of Chemistry. (Provides general TLC and purification contexts for amino-imidazoles).

Sources

Technical Support Center: Optimizing Recrystallization for 4-phenyl-1H-imidazole-1,2-diamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 4-phenyl-1H-imidazole-1,2-diamine via recrystallization. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your purification process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallization as applied to 4-phenyl-1H-imidazole-1,2-diamine.

Q1: What are the ideal properties of a recrystallization solvent for my compound?

A1: The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent creates a high-purity product by ensuring that the compound of interest and its impurities exhibit different solubilities.[1] For 4-phenyl-1H-imidazole-1,2-diamine, a nitrogen-containing heterocyclic compound, the key solvent characteristics are:

-

High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude compound near its boiling point. This ensures you create a saturated solution from which crystals can form upon cooling.[2][3]

-

Low Solubility at Low Temperatures: The same solvent should exhibit poor solubility for your compound at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is what drives the crystallization process and maximizes product recovery.[2][4]

-

Inertness: The solvent must not react chemically with the 4-phenyl-1H-imidazole-1,2-diamine.

-